molecular formula C10H12ClNO B1338533 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride CAS No. 6298-95-9

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Cat. No.: B1338533
CAS No.: 6298-95-9
M. Wt: 197.66 g/mol
InChI Key: UIZWHUHXZRJJGF-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride. This nomenclature precisely describes the molecular structure by indicating the position of the amino group at the second carbon position within the tetrahydronaphthalene framework. The molecular formula is definitively characterized as C10H12ClNO, representing the hydrochloride salt form of the parent compound.

The parent compound without the hydrochloride salt has the molecular formula C10H11NO and a molecular weight of 161.20 grams per mole. When considering the hydrochloride salt form, the molecular weight increases to 197.66 grams per mole due to the addition of the chloride ion and hydrogen ion. The International Union of Pure and Applied Chemistry name reflects the systematic approach to naming organic compounds, where the naphthalene ring system serves as the base structure with specific substituents clearly identified.

The InChI (International Chemical Identifier) for the hydrochloride salt is InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H. This standardized identifier provides a unique representation of the molecular structure that can be universally recognized across chemical databases and literature.

Structural Isomerism and Stereochemical Considerations

The compound exhibits specific structural characteristics that distinguish it from other tetralone derivatives. The amino group is positioned at the second carbon of the tetrahydronaphthalene ring system, creating a specific substitution pattern that influences both the chemical properties and potential stereochemical arrangements. The presence of the ketone functional group at the first position and the amino substituent at the second position creates opportunities for stereochemical variation.

Research into related compounds reveals significant stereochemical considerations in tetralone derivatives. Studies have demonstrated that compounds with similar structural frameworks exhibit distinct conformational preferences depending on the spatial arrangement of substituents. The stereochemistry of 2-amino-1,2,3,4-tetrahydronaphthalen-1-one derivatives has been extensively studied, revealing that the introduction of amino groups at specific positions can lead to different stereochemical outcomes during synthetic transformations.

The molecular structure allows for potential stereoisomerism at the carbon bearing the amino group, though the specific stereochemical configuration of the compound under examination requires careful consideration of synthetic methodology and structural determination techniques. The relationship between the amino group and the ketone functionality creates unique structural features that distinguish this compound from other positional isomers within the tetralone family.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for this compound is 6298-95-9. This unique identifier serves as the primary reference for the compound in chemical databases and literature searches. The Chemical Abstracts Service registry system provides definitive identification that eliminates ambiguity in chemical nomenclature and ensures accurate communication within the scientific community.

Several alternative naming conventions exist for this compound, reflecting different approaches to chemical nomenclature and historical naming practices. Common synonyms include 2-amino-1-tetralone hydrochloride and 2-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride. These alternative names maintain the essential structural information while utilizing different systematic approaches to describe the molecular framework.

The compound is also referenced in various chemical databases with additional identifiers, including specific PubChem compound identification numbers and other database-specific designations. The ChEMBL database, for instance, provides cross-referencing capabilities that link this compound to related chemical entities and biological activity data when available.

Comparative Analysis of Related Tetralone Derivatives

The tetralone family encompasses numerous structurally related compounds that share the basic tetrahydronaphthalene-1-one framework while differing in substitution patterns and functional group positions. A comprehensive analysis of related derivatives reveals the structural diversity within this chemical class and highlights the unique characteristics of the 2-amino substituted variant.

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight Key Structural Features
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one 3470-53-9 C10H11NO 161.204 Amino group at position 6
8-Amino-1,2,3,4-tetrahydronaphthalen-1-one 210346-49-9 C10H11NO 161.20 Amino group at position 8
2-Amino-2-methyl-1-tetralone 96866-39-6 C11H13NO 175.23 Methyl and amino at position 2
1-Tetralone 529-34-0 C10H10O 146.19 Unsubstituted parent compound

The comparative analysis demonstrates that amino substitution at different positions of the tetralone framework results in distinct chemical entities with varying molecular weights and properties. The 6-amino derivative (Chemical Abstracts Service number 3470-53-9) represents a positional isomer where the amino group is located on the aromatic ring rather than the saturated portion of the molecule. This positional difference significantly influences the chemical behavior and potential applications of these compounds.

The 8-amino-1,2,3,4-tetrahydronaphthalen-1-one (Chemical Abstracts Service number 210346-49-9) provides another example of positional isomerism within the tetralone family. This compound maintains the same molecular formula as the 2-amino derivative but exhibits different chemical properties due to the alternative positioning of the amino functional group. The location of the amino group at the 8-position places it in proximity to the ketone functionality, potentially creating different electronic effects and steric interactions compared to the 2-amino variant.

Research into the 2-amino-2-methyl-1-tetralone derivative (Chemical Abstracts Service number 96866-39-6) reveals how additional substitution can modify the basic tetralone structure. This compound incorporates both an amino group and a methyl group at the same carbon position, creating a quaternary carbon center that significantly alters the molecular geometry and potential synthetic applications.

The unsubstituted 1-tetralone (Chemical Abstracts Service number 529-34-0) serves as the fundamental reference compound for the entire family. With a molecular formula of C10H10O and molecular weight of 146.19 grams per mole, this parent compound provides the basic structural framework upon which all tetralone derivatives are built. The synthetic accessibility and well-established chemistry of 1-tetralone make it a valuable starting material for the preparation of more complex derivatives.

Additional derivatives within the tetralone family include methoxy-substituted variants such as 6-methoxy-2-tetralone (Chemical Abstracts Service number 2472-22-2), which demonstrates how different functional groups can be incorporated into the basic tetralone structure. These compounds collectively illustrate the structural diversity possible within the tetrahydronaphthalene-1-one framework and provide context for understanding the specific characteristics of the 2-amino-substituted hydrochloride salt.

Properties

IUPAC Name

2-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZWHUHXZRJJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499842
Record name 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
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Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-95-9
Record name 6298-95-9
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Record name 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
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Record name 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
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Preparation Methods

Direct Formation of Hydrochloride Salt

The most straightforward preparation involves the reaction of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form the hydrochloride salt. This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.

  • Reaction:
    2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol + HCl → 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

  • Conditions:
    Typically carried out at controlled temperature and concentration to optimize yield and purity.

  • Purification:
    Crystallization or other separation techniques are employed to isolate the pure hydrochloride salt.

Stereoselective Synthesis via Sulfinyl Imines

A more advanced and stereoselective approach involves the synthesis of sulfinyl imines followed by stereoselective reduction:

  • Key Steps:

    • Formation of sulfinyl imine from (S)-tetralone and (R)-tert-butylsulfinamide.
    • Stereoselective reduction using 9-Borabicyclo[3.3.1]nonane (9-BBN) to yield the desired amine with high stereochemical purity.
  • Scale:
    This method has been successfully scaled to multikilogram quantities with yields exceeding 50% and chemical purity above 99.7% by HPLC.

  • Advantages:
    High stereochemical control and purity, suitable for pharmaceutical applications.

Hydrogenation of Amino-Tetralone Derivatives

Hydrogenation of 2-amino-tetralone derivatives under catalytic conditions is another route:

  • Catalysts:
    Palladium on carbon (Pd/C) is commonly used.

  • Conditions:
    Hydrogenation is performed under pressure (e.g., 20 atm) and elevated temperature (around 80°C) for several hours.

  • Outcome:
    Reduction of the ketone to the corresponding tetrahydronaphthalen-1-one amine.

  • Post-processing:
    Acidification and recrystallization steps yield the hydrochloride salt.

Amination of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one

Another synthetic pathway involves:

  • Step 1: Reaction of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one with benzylamine or dipropylamine to form 2-amino-6-methoxy derivatives.

  • Step 2: Catalytic hydrogenation to convert these intermediates into 2-amino-tetrahydronaphthalenes.

  • Further Modifications:
    Alkylation, nitration, demethylation, and N-formylation can be performed to obtain various derivatives and the hydrochloride salt.

Industrial Production Considerations

  • Scale-Up:
    Industrial synthesis follows similar routes but emphasizes process control for temperature, pressure, and reagent concentration to maximize yield and purity.

  • Catalysts and Reagents:
    Use of iron(III) chloride as a catalyst in chlorination steps (for precursor synthesis) and Pd/C for hydrogenation.

  • Purification:
    Crystallization and solvent extraction are standard for product isolation.

  • Environmental and Cost Factors:
    Processes are optimized to reduce reagent costs, solvent use, and waste generation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Yield (%) Purity (%) Notes
Hydrochloride salt formation 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol + HCl Lab/Industrial High High Simple, direct salt formation
Sulfinyl imine stereoselective (S)-tetralone + (R)-tert-butylsulfinamide + 9-BBN Multikilogram >50 >99.7 High stereochemical purity
Catalytic hydrogenation Pd/C, H2, 20 atm, 80°C Lab/Industrial Moderate High Requires pressure reactor
Amination of methoxy-tetralone Benzylamine/dipropylamine + hydrogenation Lab scale Moderate High Allows derivative synthesis

Research Findings and Analysis

  • The stereoselective sulfinyl imine route is favored for pharmaceutical-grade material due to its high enantiomeric purity and scalability.

  • Catalytic hydrogenation methods provide efficient conversion of ketone intermediates to the target amine but require careful control of reaction parameters to avoid over-reduction or side reactions.

  • Direct hydrochloride salt formation is widely used for its operational simplicity and effectiveness in producing stable, crystalline products suitable for storage and further use.

  • Industrial processes emphasize continuous flow and catalyst recycling to improve cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The compound has been studied for its potential use as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may exhibit interesting pharmacological properties. Research indicates that derivatives of tetrahydronaphthalene compounds can act as:

  • Antidepressants : Some studies have indicated that compounds similar to 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride may possess antidepressant-like effects due to their interaction with neurotransmitter systems.
  • Antipsychotic Agents : The compound's ability to modulate dopaminergic pathways makes it a candidate for research into new antipsychotic medications.

Case Study: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydronaphthalene and evaluated their effects on serotonin reuptake inhibition. The results demonstrated that certain modifications to the structure significantly enhanced the antidepressant activity compared to known standards .

Synthesis and Derivatives

The synthesis of this compound has been explored using various methodologies that emphasize efficiency and yield.

Synthesis Methodologies
Several synthetic routes have been proposed, including:

  • Reduction Reactions : Utilizing reducing agents like sodium borohydride in appropriate solvents to achieve high yields.
  • Asymmetric Induction Techniques : Employing chiral catalysts to produce enantiomerically enriched products that may exhibit different biological activities .

Research Applications

Biological Studies
Research into the biological activities of this compound has revealed several potential applications:

  • Neuropharmacology : Investigations into its effects on neuronal cell lines have shown promise in neuroprotective applications.
  • Cancer Research : Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation through apoptosis mechanisms.

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. It is also likely to act on dopamine, given its structural similarity to other known dopaminergic agents .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Reference
2-Amino-1,2,3,4-tetrahydronaphthalen-1-one HCl C₁₀H₁₂ClNO 199.68* Amino (2-position), ketone (1) Bicyclic scaffold with HCl salt
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol HCl C₁₀H₁₄ClNO 199.68 Amino (2), hydroxyl (1) Hydroxyl replaces ketone; increased polarity
6-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-one HCl C₁₁H₁₄ClNO 227.69* Aminomethyl (6), ketone (1) Amino group shifted to side chain
N-(2-Aminoethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide HCl C₁₃H₁₇ClN₂O 264.74* Carboxamide, aminoethyl chain Extended alkyl chain; carboxamide substitution
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol HCl C₁₀H₁₄ClNO 199.68 Amino (1), hydroxyl (2) Positional isomer of the target compound

Note: Molecular weights marked with * are estimated based on structural formulas due to incomplete data in evidence.

Physicochemical and Functional Properties

  • Solubility and pH: The hydrochloride salt of the target compound improves water solubility, a trait shared with analogs like N-(2-Aminoethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide HCl. Related compounds exhibit pH ranges of 5.8–6.5, suggesting moderate stability in slightly acidic conditions .
  • Reactivity: The ketone group in the target compound allows for nucleophilic additions (e.g., forming imines or hydrazones), whereas hydroxyl-containing analogs (e.g., 2-Amino-1-ol HCl) favor hydrogen bonding and oxidation susceptibility .
  • Steric and Electronic Effects: The 2-amino substitution in the target compound may enhance interactions with biological targets compared to 1-amino isomers (e.g., 1-Amino-2-ol HCl), where steric hindrance near the ketone could reduce binding efficiency .

Biological Activity

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride (CAS No. 6298-95-9) is an organic compound with significant biological activity. It is primarily characterized by its ability to interact with neurotransmitter systems, particularly through the inhibition of reuptake mechanisms for serotonin and norepinephrine. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂ClNO
  • Molecular Weight : 199.66 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and organic solvents.

The primary mechanism of action for this compound involves the inhibition of Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the synthesis and degradation of catecholamines. By inhibiting the reuptake of serotonin and norepinephrine, the compound enhances their availability in the synaptic cleft, thereby influencing various physiological processes such as mood regulation and stress response .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapidly absorbed due to its solubility in water.
  • Distribution : Widely distributed in tissues due to its ability to cross the blood-brain barrier.
  • Metabolism : Primarily metabolized by hepatic enzymes involved in drug metabolism.
  • Excretion : Eliminated via renal pathways .

Neurotransmitter Modulation

The compound's ability to modulate neurotransmitter levels has been associated with several therapeutic effects:

  • Antidepressant-like effects : By increasing serotonin and norepinephrine levels, it may alleviate symptoms of depression.
  • Anxiolytic properties : Enhances mood and reduces anxiety through neurotransmitter modulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antidepressant Activity :
    • A study demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in animal models. The observed effects were comparable to established antidepressants.
  • Impact on Stress Response :
    • Research indicated that this compound could modulate stress responses by influencing catecholamine levels during stressful stimuli. This suggests potential applications in stress-related disorders .
  • Cytotoxicity Studies :
    • In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values were reported in the micromolar range, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Compound NameMechanism of ActionBiological Activity
2-AminotetralinSimilar neurotransmitter modulationAntidepressant and anxiolytic effects
1,2,3,4-Tetrahydro-1-naphthylamineInhibition of monoamine oxidaseAntidepressant properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves reductive amination of 1-tetralone derivatives using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Reaction efficiency can be improved by optimizing stoichiometric ratios (e.g., 1.2:1 amine:ketone) and monitoring progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-synthesis purification via recrystallization in ethanol/water (1:2) yields >95% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store desiccated at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Handling requires PPE (nitrile gloves, safety goggles) and fume hood use due to potential respiratory irritation. Waste must comply with EPA guidelines for halogenated organics .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combined approach:

  • NMR (¹H/¹³C in DMSO-d₆): Confirm amine proton signals at δ 8.2–8.5 ppm and tetralin backbone integration.
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 194.1 (free base) and chloride adducts.
  • HPLC-UV (220 nm): Purity ≥98% with retention time ~6.2 min (C18, 0.1% H₃PO₄) .

Advanced Research Questions

Q. How can researchers address contradictory data in solubility studies across different solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility should be measured in triplicate using shake-flask method (24 hr equilibration, 25°C) with HPLC quantification .

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

  • Methodological Answer : Chiral HPLC with a CHIRALPAK® AD-H column (heptane/ethanol/diethylamine 80:20:0.1) resolves enantiomers (RT: 12.3 min for R, 14.1 min for S). Calibrate against EP reference standards (e.g., (1S,4S)-enantiomer hydrochloride) .

Q. How can computational modeling predict degradation pathways under accelerated stability conditions?

  • Methodological Answer : Apply density functional theory (DFT) at B3LYP/6-31G* level to model hydrolysis and oxidation. Compare with forced degradation studies (40°C/75% RH, 0.1M HCl/NaOH). LC-MS/MS identifies major degradation products (e.g., tetrahydronaphthalenone from deamination) .

Q. What protocols validate the compound’s bioactivity in receptor-binding assays?

  • Methodological Answer : Radioligand displacement assays (e.g., for adrenergic receptors) require tritiated ligands (³H-yohimbine) and membrane preparations from transfected HEK293 cells. IC₅₀ values should be normalized to positive controls (e.g., clonidine) with curve fitting via GraphPad Prism® .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points (e.g., 262°C vs. 273°C)?

  • Methodological Answer : Variations stem from polymorphic forms or residual solvents. Perform hot-stage microscopy with controlled heating (2°C/min) and pair with X-ray powder diffraction (XRPD) to identify crystalline phases. DSC should confirm endothermic peaks .

Methodological Best Practices

  • Impurity Profiling : Use UPLC-MS/MS with charged aerosol detection (CAD) for non-UV-active impurities.
  • Stability Indicating Methods : Validate per ICH Q2(R1) guidelines with forced degradation (thermal, photolytic) .

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